
2-Benzoylamino-4-methylsulfanyl-butyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-methionine methyl ester: is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of L-methionine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-methionine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected by reacting it with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. This results in the formation of N-benzoyl-L-methionine.
Esterification: The carboxyl group of N-benzoyl-L-methionine is then esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This results in the formation of N-Benzoyl-L-methionine methyl ester.
Industrial Production Methods: Industrial production of N-Benzoyl-L-methionine methyl ester follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of protecting groups and catalysts is carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzoyl-L-methionine methyl ester can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield N-benzoyl-L-methionine by using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: N-benzoyl-L-methionine.
Substitution: Various N-acyl derivatives of L-methionine methyl ester.
Scientific Research Applications
Chemistry: N-Benzoyl-L-methionine methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a protected form of L-methionine, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound is used to study the metabolism and function of methionine derivatives. It is also used in the synthesis of biologically active peptides and proteins.
Medicine: N-Benzoyl-L-methionine methyl ester is explored for its potential therapeutic applications, including as a prodrug for delivering L-methionine in a controlled manner. It is also investigated for its role in modulating oxidative stress and inflammation.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-methionine methyl ester involves its hydrolysis to release L-methionine and benzoyl alcohol. L-methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and the production of important biomolecules such as glutathione. The benzoyl group serves as a protecting group, preventing unwanted reactions at the amino group during synthetic processes.
Comparison with Similar Compounds
- N-Benzoyl-L-threonine methyl ester
- N-Benzoyl-L-valine methyl ester
- N-Benzoyl-L-leucine methyl ester
Comparison: N-Benzoyl-L-methionine methyl ester is unique due to the presence of the sulfur atom in the methionine moiety, which allows for specific oxidation reactions leading to sulfoxides and sulfones. This distinguishes it from other N-benzoyl amino acid methyl esters, which do not contain sulfur and therefore do not undergo similar oxidation reactions. Additionally, the presence of the benzoyl group provides a protective effect, making it a valuable intermediate in peptide synthesis and other organic reactions.
Properties
CAS No. |
50732-06-4 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
methyl 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C13H17NO3S/c1-17-13(16)11(8-9-18-2)14-12(15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
GDYWLOSEHSCOED-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12994198.png)


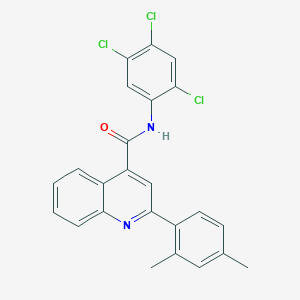

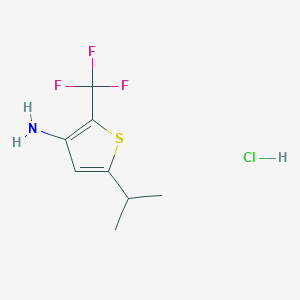
![2-(tert-Butyl) 3-ethyl (3S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12994237.png)
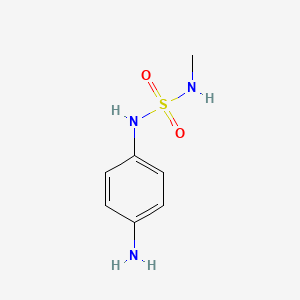
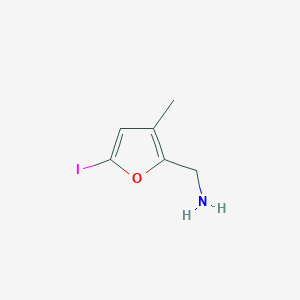

![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
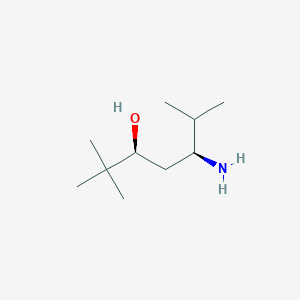
![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)

